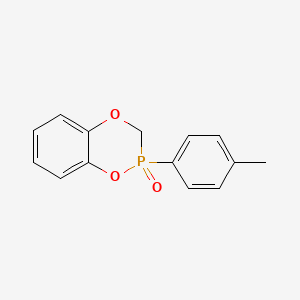![molecular formula C22H31N3O4 B5985121 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and is being studied for its ability to target specific signaling pathways in cancer cells.
Mecanismo De Acción
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone works by inhibiting the activity of specific kinases that are involved in cancer cell growth and survival. By targeting these kinases, 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone can disrupt the signaling pathways that are necessary for cancer cells to proliferate and survive.
Biochemical and Physiological Effects:
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival. By doing so, it can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation. 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone is its specificity for certain kinases, which makes it a promising candidate for targeted cancer therapy. However, like many small molecule inhibitors, 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone may have limited efficacy in certain types of cancer or in patients who have developed resistance to other therapies.
Direcciones Futuras
There are several potential directions for future research on 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone. One area of focus is the development of combination therapies that can enhance the efficacy of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone in certain types of cancer. Another area of interest is the study of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone in combination with immunotherapy, which may help to boost the immune system's ability to recognize and attack cancer cells. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone in clinical trials.
In conclusion, 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone is a promising small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. Continued research on this compound and its mechanisms of action may lead to the development of new and effective therapies for patients in need.
Métodos De Síntesis
The synthesis of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone involves several chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-amino-5-methoxybenzoic acid, which is then converted into an intermediate compound through a series of reactions. The final step involves the coupling of the intermediate with a piperazinone moiety to form 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone.
Aplicaciones Científicas De Investigación
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, AKT, and FLT3. In preclinical studies, 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone has demonstrated potent anti-tumor activity against a variety of cancer cell lines.
Propiedades
IUPAC Name |
4-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-28-18-6-7-20(19(14-18)22(27)25-13-10-23-21(26)15-25)29-17-8-11-24(12-9-17)16-4-2-3-5-16/h6-7,14,16-17H,2-5,8-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMIPXKQZQORQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)


![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)

![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)

![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)
![2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985146.png)
![5-(2-furyl)-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5985154.png)